molecular formula C21H16ClN3O2 B11436477 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11436477
M. Wt: 377.8 g/mol
InChI Key: YLEULPDJRIUBLZ-UHFFFAOYSA-N
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Description

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group, a benzodioxin moiety, and an imidazo[1,2-a]pyridine core, making it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and benzodioxin moieties.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of the compound .

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H16ClN3O2/c22-15-6-9-19-24-20(14-4-2-1-3-5-14)21(25(19)13-15)23-16-7-8-17-18(12-16)27-11-10-26-17/h1-9,12-13,23H,10-11H2

InChI Key

YLEULPDJRIUBLZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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